molecular formula C8H13N3O2 B2820716 3-methyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1365477-13-9

3-methyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2820716
CAS No.: 1365477-13-9
M. Wt: 183.211
InChI Key: ZDOWCNYOGNZOGV-UHFFFAOYSA-N
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Description

3-methyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C8H13N3O2 and its molecular weight is 183.211. The purity is usually 95%.
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Scientific Research Applications

  • Synthetic Methodologies and Structural Analyses :

    • A study demonstrated the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles using a one-pot strategy. The molecular structures of these compounds were analyzed using spectroscopic methods and X-ray diffraction, revealing their stabilization through weak intermolecular hydrogen bonding interactions. The study also conducted density functional theory (DFT) calculations for structural properties and molecular electrostatic potential mapping (Ahmed et al., 2016).
  • Catalysis and Reaction Mechanisms :

    • Research on palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes resulted in the formation of various heterocyclic derivatives, including oxazoline and dihydropyridinone derivatives. This process demonstrated the utility of these compounds in synthetic organic chemistry (Bacchi et al., 2005).
  • Antioxidant Activities and Physicochemical Properties :

    • A study synthesized new triazolone derivatives and assessed their in vitro antioxidant activities. The study included analyses like reducing power, free radical scavenging, and metal chelating activity, compared with standard antioxidants. Additionally, the lipophilicity and kinetic parameters of the compounds were investigated using HPLC and thermal degradation methods (Yüksek et al., 2015).
  • Coordination Chemistry and Ligand Design :

    • The coordination chemistry of oxazoline ligands, which are closely related to the 1,2,4-triazol-5-one derivatives, was reviewed. This study highlighted their use as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses, focusing on their structural characterization and versatility in ligand design (Gómez et al., 1999).
  • Sensing Applications :

    • A study synthesized coumarin–triazole based probes and investigated their electronic absorption and fluorescence spectra in different solvents. These compounds exhibited potential as fluorescence sensors for the determination of Fe3+ ions, showing high sensitivity and selectivity for metal ion detection (Joshi et al., 2015).

Properties

IUPAC Name

3-methyl-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-6-9-10-8(12)11(6)5-7-3-2-4-13-7/h7H,2-5H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOWCNYOGNZOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N1CC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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